methyl 4-((2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Benzimidazole Derivatives
A study detailed the use of sulfonic acid functionalized imidazolium salts alongside FeCl3 as highly efficient catalytic systems for synthesizing benzimidazole derivatives at room temperature. This method efficiently catalyzes the condensation of benzene-1, 2-diamine with aromatic aldehydes using atmospheric air as a green oxidant in ethyl acetate, affording high yields in short reaction times (Khazaei et al., 2011).
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides revealed that certain compounds showed potency in vitro comparable to sematilide, a selective class III agent undergoing clinical trials. This indicates the 1H-imidazol-1-yl moiety as a viable replacement for the methylsulfonylamino group for producing class III electrophysiological activity (Morgan et al., 1990).
Molecular Structure and Reactivity
A study on the synthesis, spectral studies, and C-S bond fission of novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives highlights the structural proof through IR, NMR, and mass spectra, offering insights into the molecular structure and reactivity of such compounds (El-Bardan, 1992).
Supramolecular Structures
Research into hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates in one, two, and three dimensions revealed intricate bonding patterns and potential applications in the design of new molecular architectures (Portilla et al., 2007).
Catalysis and Green Chemistry
Ionic liquids, such as 3-methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate, have been used as efficient, green, and reusable catalysts for the synthesis of tetrasubstituted imidazoles under solvent-free conditions. These findings highlight the role of ionic liquids in promoting sustainable chemical processes (Davoodnia et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “methyl 4-((2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate” are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of applications . .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . .
Properties
IUPAC Name |
methyl 4-[(2-ethylsulfonylbenzimidazol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-25(22,23)18-19-15-6-4-5-7-16(15)20(18)12-13-8-10-14(11-9-13)17(21)24-2/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRGBRJFTKJXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.